3-(2-Cyclohexylethyl)piperidine
Overview
Description
3-(2-Cyclohexylethyl)piperidine is a chemical compound with the molecular formula C13H25N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a cyclohexylethyl group attached to the third carbon of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylethyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method yields cyclic amines, including piperidines, in good to excellent yields . Another approach involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl2), which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, where readily accessible N-(tert-butylsulfinyl)-bromoimine reacts with Grignard reagents to produce various enantioenriched α-substituted piperidines . This method is scalable and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Cyclohexylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
3-(2-Cyclohexylethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexylethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and influencing neural signaling. It may also interact with enzymes involved in metabolic pathways, altering their function and leading to various physiological effects .
Comparison with Similar Compounds
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Properties
IUPAC Name |
3-(2-cyclohexylethyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-2-5-12(6-3-1)8-9-13-7-4-10-14-11-13/h12-14H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGCCBHYXOQCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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